Cas no 2253640-75-2 (Methyl 2-formyl-1,3-benzothiazole-6-carboxylate)

Methyl 2-formyl-1,3-benzothiazole-6-carboxylate is a versatile heterocyclic compound featuring both a formyl group and a carboxylate ester functionality on a benzothiazole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive sites allows for further derivatization, enabling the construction of complex molecules. Its benzothiazole core contributes to potential biological activity, while the ester group enhances solubility for synthetic applications. The compound is commonly utilized in medicinal chemistry for the development of kinase inhibitors and other bioactive agents. High purity and stability ensure consistent performance in research and industrial settings.
Methyl 2-formyl-1,3-benzothiazole-6-carboxylate structure
2253640-75-2 structure
Product Name:Methyl 2-formyl-1,3-benzothiazole-6-carboxylate
CAS No:2253640-75-2
MF:C10H7NO3S
MW:221.232481241226
CID:5974780
PubChem ID:165732039
Update Time:2025-10-29

Methyl 2-formyl-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2253640-75-2
    • methyl 2-formyl-1,3-benzothiazole-6-carboxylate
    • EN300-6734949
    • Methyl 2-formyl-1,3-benzothiazole-6-carboxylate
    • Inchi: 1S/C10H7NO3S/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-12)11-7/h2-5H,1H3
    • InChI Key: WREMDMAOZXLFTP-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=NC2C=CC(C(=O)OC)=CC1=2

Computed Properties

  • Exact Mass: 221.01466426g/mol
  • Monoisotopic Mass: 221.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 84.5Ų

Methyl 2-formyl-1,3-benzothiazole-6-carboxylate Pricemore >>

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Additional information on Methyl 2-formyl-1,3-benzothiazole-6-carboxylate

Methyl 2-Formyl-1,3-Benzothiazole-6-Carboxylate (CAS No. 2253640-75-2): An Overview

Methyl 2-formyl-1,3-benzothiazole-6-carboxylate (CAS No. 2253640-75-2) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a benzothiazole core and a formyl group, making it a valuable intermediate in the synthesis of more complex molecules.

The benzothiazole moiety is a well-known heterocyclic structure that exhibits a wide range of biological activities, such as antibacterial, antifungal, and anticancer properties. The presence of the formyl group further enhances the reactivity and functional versatility of the molecule, allowing for the introduction of various substituents through different chemical transformations. These properties make Methyl 2-formyl-1,3-benzothiazole-6-carboxylate an attractive starting material for the development of novel therapeutic agents and advanced materials.

Recent research has focused on the synthesis and characterization of Methyl 2-formyl-1,3-benzothiazole-6-carboxylate using various methodologies. One notable approach involves the condensation of 2-aminothiophenol with an appropriate carboxylic acid derivative, followed by methylation and formylation steps. This multi-step process allows for high yields and excellent purity of the final product. The use of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has been crucial in confirming the structure and purity of Methyl 2-formyl-1,3-benzothiazole-6-carboxylate.

In the pharmaceutical industry, Methyl 2-formyl-1,3-benzothiazole-6-carboxylate has shown promise as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in cancer progression and inflammatory diseases. The formyl group can be readily modified to introduce functional groups that enhance the pharmacological properties of the final drug candidates.

Moreover, the unique electronic properties of the benzothiazole core make Methyl 2-formyl-1,3-benzothiazole-6-carboxylate a suitable candidate for applications in materials science. Research has explored its use in the development of organic semiconductors and photovoltaic materials. The ability to fine-tune the electronic structure through chemical modifications offers opportunities to optimize performance parameters such as charge transport efficiency and light absorption.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies have shown that Methyl 2-formyl-1,3-benzothiazole-6-carboxylate can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. Solvent-free conditions and catalytic processes have been employed to achieve sustainable production methods.

In conclusion, Methyl 2-formyl-1,3-benzothiazole-6-carboxylate (CAS No. 2253640-75-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable intermediate in pharmaceutical research and materials science. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in modern chemistry.

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